(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
The compound "(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone" features a methanone core linked to two distinct moieties:
- Aryl group: A 4-chlorophenyl ring substituted at the 3-position with an azepane-1-sulfonyl group.
- Piperazine group: A 4-(2-fluorophenyl)-substituted piperazine, where the fluorine atom on the phenyl ring enhances electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFN3O3S/c24-19-10-9-18(17-22(19)32(30,31)28-11-5-1-2-6-12-28)23(29)27-15-13-26(14-16-27)21-8-4-3-7-20(21)25/h3-4,7-10,17H,1-2,5-6,11-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMINICWMSOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an azepane ring, chlorophenyl, and fluorophenyl groups. Its molecular formula is with a molecular weight of 398.90 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of azepane compounds can possess significant antimicrobial activity against various pathogens.
- Anticancer Activity : The compound has been investigated for its potential as a PLK4 (Polo-like kinase 4) inhibitor, which is crucial in cancer cell proliferation and centrosome duplication. Inhibition of PLK4 can lead to the arrest of cancer cell growth, making it a target for cancer therapeutics .
- Neuropharmacological Effects : The piperazine moiety is known for its effects on the central nervous system, potentially influencing neurotransmitter systems.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.
- Receptor Interaction : It may interact with G protein-coupled receptors (GPCRs), affecting various physiological responses such as neurotransmission and immune responses .
- Cell Cycle Regulation : By inhibiting PLK4, the compound can disrupt normal cell cycle progression in cancer cells, leading to apoptosis or senescence.
Research Findings
Several studies have explored the biological activity of related compounds and their implications in medicine:
Case Studies
- PLK4 Inhibition in Cancer Therapy : A study demonstrated that small molecules targeting PLK4 led to significant reductions in tumor growth in xenograft models. This suggests that this compound could be developed as a therapeutic agent against cancers characterized by PLK4 overexpression.
- Antimicrobial Efficacy : Another investigation revealed that similar azepane derivatives exhibited potent activity against Gram-positive bacteria, indicating a potential role in developing new antibiotics.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 433.99 g/mol. Its structure includes:
- Azepan ring : A seven-membered nitrogen-containing heterocycle.
- Sulfonyl group : Enhances solubility and biological activity.
- Chlorophenyl and fluorophenyl groups : Contribute to the compound's lipophilicity and potential receptor interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of azepane have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis. This mechanism suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Properties
Emerging data indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through activation of caspase pathways. Notably, a study highlighted the ability of azepane derivatives to inhibit tumor growth by inducing cell cycle arrest in the G2/M phase, suggesting utility in cancer therapeutics.
Neuroprotective Effects
The presence of the azepane ring may enhance blood-brain barrier penetration, facilitating neuroprotective actions against neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been reported to modulate neurotransmitter receptors, potentially alleviating cognitive decline.
Case Study 1: Antimicrobial Efficacy
A study conducted on various azepane derivatives revealed that compounds structurally similar to (3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to inhibition of cell wall synthesis, making it a candidate for further development as an antibacterial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines demonstrated that this compound could induce apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release. These findings support its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Key Structural Differences in Comparable Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The azepane-sulfonyl group increases molecular weight (MW) and logP compared to simpler sulfonyl derivatives, which may impact oral bioavailability.
- Metabolic Stability : Fluorine atoms (as in the 2-fluorophenyl group) reduce oxidative metabolism, enhancing half-life .
Table 2: Comparative Pharmacokinetic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
